molecular formula C13H11F2N3O2 B4831722 2-(2,4-difluorophenoxy)-N-(pyrazin-2-yl)propanamide

2-(2,4-difluorophenoxy)-N-(pyrazin-2-yl)propanamide

Cat. No.: B4831722
M. Wt: 279.24 g/mol
InChI Key: FZXWQELAXFSOQL-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenoxy)-N-(pyrazin-2-yl)propanamide is an organic compound that features a difluorophenoxy group and a pyrazinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)-N-(pyrazin-2-yl)propanamide typically involves the following steps:

    Formation of 2,4-difluorophenol: This can be achieved through the fluorination of phenol using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).

    Preparation of 2,4-difluorophenoxyacetic acid: The 2,4-difluorophenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2,4-difluorophenoxyacetic acid.

    Formation of 2-(2,4-difluorophenoxy)propanamide: The 2,4-difluorophenoxyacetic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) and then reacted with ammonia to form 2-(2,4-difluorophenoxy)propanamide.

    Coupling with pyrazine: Finally, the 2-(2,4-difluorophenoxy)propanamide is coupled with pyrazine-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenoxy)-N-(pyrazin-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-difluorophenoxy)-N-(pyrazin-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various targets.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms.

    Industrial Chemistry: It is used in the synthesis of other complex organic molecules and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-N-(pyrazin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the pyrazinyl group can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-difluorophenoxy)-N-(pyridin-2-yl)propanamide: Similar structure but with a pyridinyl group instead of a pyrazinyl group.

    2-(2,4-difluorophenoxy)-N-(pyrimidin-2-yl)propanamide: Similar structure but with a pyrimidinyl group instead of a pyrazinyl group.

    2-(2,4-difluorophenoxy)-N-(quinolin-2-yl)propanamide: Similar structure but with a quinolinyl group instead of a pyrazinyl group.

Uniqueness

2-(2,4-difluorophenoxy)-N-(pyrazin-2-yl)propanamide is unique due to the presence of the pyrazinyl group, which can confer distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-pyrazin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O2/c1-8(13(19)18-12-7-16-4-5-17-12)20-11-3-2-9(14)6-10(11)15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXWQELAXFSOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CN=C1)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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